Superior Cellular Anti-Melanogenic Activity vs. p-Coumaric Acid Despite Lower In Vitro Tyrosinase Inhibition
In a direct head-to-head comparison, p-coumaric acid (PCA) demonstrated stronger inhibition of isolated human tyrosinase (TYR) enzyme activity (IC50 = 3 μM) compared to methyl p-coumarate (MPC). However, this trend was reversed in a more physiologically relevant cellular model. MPC was significantly more effective at suppressing melanin synthesis in human epidermal melanocytes, while PCA showed only weak cellular activity [1]. This paradoxical effect is further corroborated by studies in B16 mouse melanoma cells, where MPC significantly suppressed melanin formation, whereas PCA showed no detectable activity [2].
| Evidence Dimension | Inhibition of cellular melanin synthesis |
|---|---|
| Target Compound Data | Significantly suppressed melanin formation |
| Comparator Or Baseline | p-Coumaric acid (PCA): Did not show significant suppression |
| Quantified Difference | Qualitative difference: active vs. inactive in cellular assay |
| Conditions | B16 mouse melanoma cells and human epidermal melanocytes |
Why This Matters
For researchers developing anti-hyperpigmentation agents or studying melanogenesis, this functional inversion underscores that methyl p-coumarate is the superior tool compound for cellular and in vivo models, despite p-coumaric acid's higher potency in a simplified enzymatic assay.
- [1] Song, K., An, S. M., Kim, M., Koh, J. S., & Boo, Y. C. (2011). Comparison of the antimelanogenic effects of p-coumaric acid and its methyl ester and their skin permeabilities. Journal of Dermatological Science, 63(1), 17-22. View Source
- [2] Kubo, I., Nihei, K., & Tsujimoto, K. (2004). Methyl p-coumarate, a melanin formation inhibitor in B16 mouse melanoma cells. Bioorganic & Medicinal Chemistry, 12(20), 5349-5354. View Source
